molecular formula C14H15N3OS B2685713 N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide CAS No. 403835-36-9

N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide

Cat. No.: B2685713
CAS No.: 403835-36-9
M. Wt: 273.35
InChI Key: MUIZGUHYUIJALD-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is an organic compound characterized by the presence of a dimethylphenyl group and a pyrimidinylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: The initial step involves the reaction of 2-chloropyrimidine with a thiol derivative, such as 2,3-dimethylphenylthiol, under basic conditions to form the thioether intermediate.

    Acetamide Formation: The thioether intermediate is then reacted with chloroacetamide in the presence of a base, such as sodium hydride or potassium carbonate, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioether, amine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the thioether linkage can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a pyridine ring instead of pyrimidine.

    N-(2,3-dimethylphenyl)-2-(thiazol-2-ylthio)acetamide: Contains a thiazole ring instead of pyrimidine.

    N-(2,3-dimethylphenyl)-2-(benzothiazol-2-ylthio)acetamide: Features a benzothiazole ring.

Uniqueness

N-(2,3-dimethylphenyl)-2-(pyrimidin-2-ylthio)acetamide is unique due to the presence of the pyrimidine ring, which can offer different electronic properties and reactivity compared to pyridine or thiazole derivatives. This uniqueness can lead to distinct biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-10-5-3-6-12(11(10)2)17-13(18)9-19-14-15-7-4-8-16-14/h3-8H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIZGUHYUIJALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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